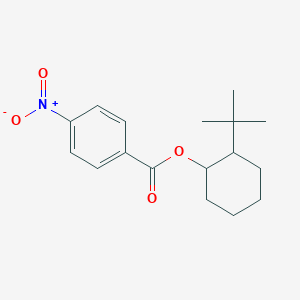

2-Tert-butylcyclohexyl 4-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Tert-butylcyclohexyl 4-nitrobenzoate: is an organic compound with the molecular formula C17H23NO4 and a molecular weight of 305.377 g/mol . This compound is known for its unique structure, which combines a tert-butylcyclohexyl group with a nitrobenzoate moiety. It is often used in early discovery research due to its distinct chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylcyclohexyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-tert-butylcyclohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and purity .

化学反応の分析

反応の種類: 2-tert-ブチルシクロヘキシル 4-ニトロ安息香酸エステルは、以下を含むさまざまな化学反応を起こすことができます。

還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を用いてアミンに還元することができます。

一般的な試薬と条件:

還元: パラジウム担持炭素(Pd/C)を触媒とした水素ガス。

主な生成物:

還元: 2-tert-ブチルシクロヘキシル 4-アミノ安息香酸エステル。

4. 科学研究への応用

2-tert-ブチルシクロヘキシル 4-ニトロ安息香酸エステルは、いくつかの科学研究分野で使用されています。

科学的研究の応用

2-Tert-butylcyclohexyl 4-nitrobenzoate is utilized in several scientific research fields:

作用機序

2-tert-ブチルシクロヘキシル 4-ニトロ安息香酸エステルの作用機序には、特定の分子標的との相互作用が含まれます。 ニトロ基は還元されて反応性の中間体を生成し、これが生体分子と相互作用して、抗菌作用や抗炎症作用を引き起こす可能性があります 。 エステル基は加水分解されて、活性な安息香酸誘導体を放出することもできます .

6. 類似化合物の比較

類似化合物:

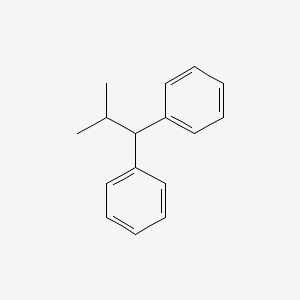

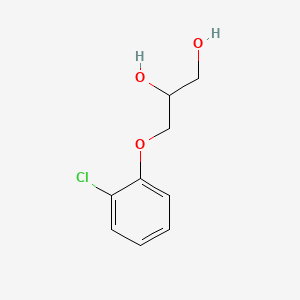

4-tert-ブチルシクロヘキシル酢酸エステル: 構造は似ていますが、ニトロ安息香酸エステル基の代わりに酢酸エステル基を持っています.

4-tert-ブチルフェニル 4-ニトロ安息香酸エステル: シクロヘキシル基の代わりにフェニル基を持っています.

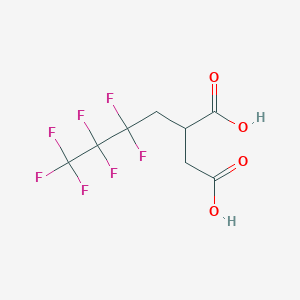

メチル 4-tert-ブチル-3,5-ジニトロ安息香酸エステル: 安息香酸エステル部分にニトロ基が追加で含まれています.

独自性: 2-tert-ブチルシクロヘキシル 4-ニトロ安息香酸エステルは、かさ高いtert-ブチルシクロヘキシル基と反応性のニトロ安息香酸エステル部分の組み合わせにより、独特の化学的および生物学的性質を備えています .

類似化合物との比較

4-Tert-butylcyclohexyl acetate: Similar in structure but with an acetate group instead of a nitrobenzoate group.

4-Tert-butylphenyl 4-nitrobenzoate: Contains a phenyl group instead of a cyclohexyl group.

Methyl 4-tert-butyl-3,5-dinitrobenzoate: Contains additional nitro groups on the benzoate moiety.

Uniqueness: 2-Tert-butylcyclohexyl 4-nitrobenzoate is unique due to its combination of a bulky tert-butylcyclohexyl group and a reactive nitrobenzoate moiety, which imparts distinct chemical and biological properties .

特性

CAS番号 |

94710-59-5 |

|---|---|

分子式 |

C17H23NO4 |

分子量 |

305.4 g/mol |

IUPAC名 |

(2-tert-butylcyclohexyl) 4-nitrobenzoate |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)14-6-4-5-7-15(14)22-16(19)12-8-10-13(11-9-12)18(20)21/h8-11,14-15H,4-7H2,1-3H3 |

InChIキー |

ZRBVEFMUUZWOSD-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1CCCCC1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate](/img/structure/B11942737.png)

![Methyl 4-[(e)-phenyldiazenyl]benzoate](/img/structure/B11942738.png)

![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)

![4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11942799.png)

![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)